Gabapentin Enacarbil

Content Navigation

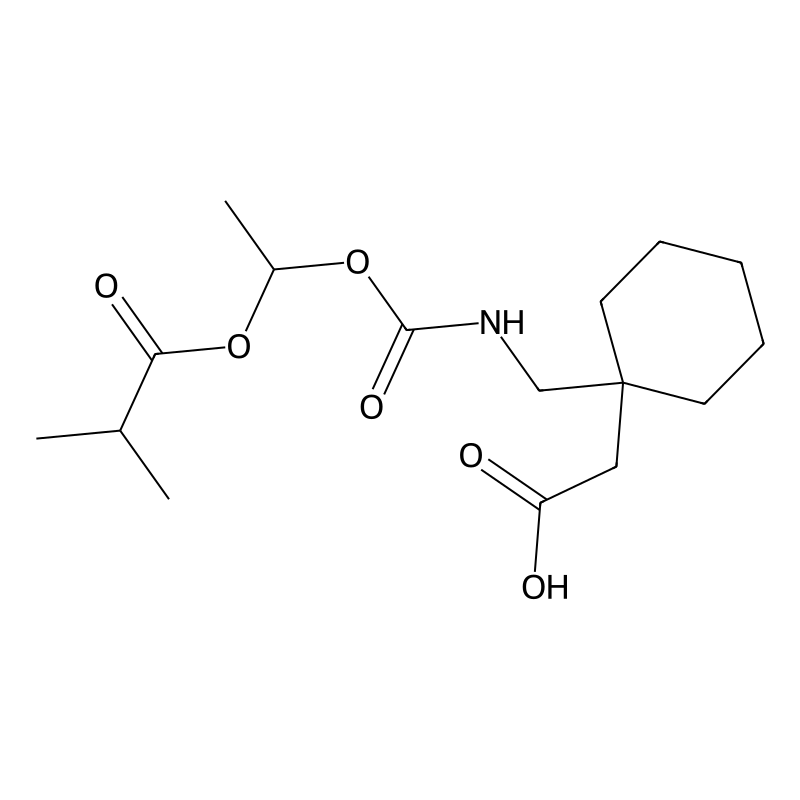

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

gabapentin enacarbil mechanism of action alpha-2-delta subunit

Prodrug Rationale and Pharmacokinetic Advantages

Gabapentin enacarbil itself is not active; it was developed to improve upon gabapentin's problematic absorption [1]. The table below summarizes its key pharmacokinetic characteristics.

| Feature | This compound (Prodrug) | Gabapentin (Active Drug) |

|---|---|---|

| Chemical Definition | Carbamate ester prodrug of gabapentin [1] | Alkylated GABA analog [2] |

| Absorption Mechanism | Utilizes high-capacity nutrient transporters (MCT-1 and SMVT) throughout the GI tract [1] | Saturable absorption via amino acid transporters in a limited region of the small intestine [1] |

| Key Pharmacokinetic Traits | Dose-proportional exposure; sustained, extended-release profile; predictable bioavailability [1] | Non-linear pharmacokinetics; short half-life; high inter-patient variability [1] |

| Conversion to Active Drug | Efficiently hydrolyzed to gabapentin by non-specific esterases after absorption [1] | Active drug itself |

Molecular Mechanism of Action

The therapeutic effects of this compound are attributable to gabapentin, which is released after the prodrug is absorbed and cleaved [1]. The core mechanism involves a specific interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), particularly the N-type calcium channels [3] [4].

In neuropathic pain states, nerve injury can cause an upregulation of the α2δ-1 subunit in the dorsal root ganglion (DRG) and spinal cord [5] [4]. Gabapentin binding to this subunit is thought to produce analgesia through several key actions:

- Inhibition of calcium channel trafficking: It disrupts the Rab11-dependent recycling of the α2δ-1 subunit, preventing its trafficking from the cytoplasm to the presynaptic membrane [4] [6].

- Reduction of excitatory neurotransmitter release: The decreased presence of functional channels at the membrane reduces calcium influx, thereby lowering the release of pro-nociceptive neurotransmitters like glutamate, substance P, and norepinephrine in the dorsal horn of the spinal cord [4] [7].

- Modulation of descending pathways: It may also act on supraspinal regions to stimulate noradrenaline-mediated descending inhibition, contributing to its anti-hypersensitivity action [4].

Key Experimental Insights

Research into the mechanism often involves specific models and methods, as outlined below.

| Experimental Aspect | Key Methodologies & Observations | Key Findings & Implications |

|---|---|---|

| In Vitro & Animal Models | Use of neuropathic pain models (e.g., Spinal Nerve Ligation); measurement of calcium currents and neurotransmitter release; study of protein expression and localization [5] [4]. | Confirmed α2δ-1 upregulation post-nerve injury; demonstrated that gabapentinoids inhibit injury-induced increase of α2δ-1 in presynaptic terminals; linked this inhibition to reduced spinal sensitization [5] [4]. |

| Binding Affinity | Radioligand binding assays (e.g., using [(3)H]gabapentin) [5] [3]. | Gabapentin shows higher affinity for α2δ-1 (Kd = 59 nmol/L) than for α2δ-2 (Kd = 153 nmol/L), and no affinity for α2δ-3 [5]. |

Clinical and Therapeutic Context

This compound is approved for treating postherpetic neuralgia and moderate-to-severe restless legs syndrome [8] [9]. Its design provides a more favorable pharmacokinetic profile, which does not enhance intrinsic efficacy at the target but can improve real-world effectiveness by ensuring consistent drug delivery [1].

The α2δ subunit is a established target for neuropathic pain, and other drugs like pregabalin and the newer mirogabalin share this primary mechanism [7].

References

- 1. This compound | 478296-72-9 [chemicalbook.com]

- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. the antinociceptive Mechanisms of of action gabapentin [pubmed.ncbi.nlm.nih.gov]

- 4. Implications and mechanism of of in neuropathic... action gabapentin [link.springer.com]

- 5. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium ... [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Mechanisms the gabapentinoids and... | Semantic Scholar of [semanticscholar.org]

- 7. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, ... [link.springer.com]

- 8. - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

- 9. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

gabapentin enacarbil pharmacokinetics absorption MCT-1 SMVT transporters

Transport Mechanisms and Absorption Pathway

Gabapentin enacarbil utilizes specific high-capacity transporters for absorption, followed by conversion to the active drug, gabapentin. The diagram below illustrates this pathway and the sites of potential drug interactions.

This compound absorption, conversion, and potential drug interaction sites.

- Key Transporters: Unlike gabapentin, which is absorbed by a low-capacity, saturable L-type amino acid transporter primarily in the upper small intestine, this compound is a substrate for monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT) [1] [2]. These are high-capacity nutrient transporters expressed throughout the entire intestinal tract, including the colon [3] [1].

- Post-Absorption Conversion: After active transport into the intestinal cells (enterocytes), this compound is rapidly and completely hydrolyzed by non-specific carboxylesterases to release gabapentin and an inert metabolite [3] [4] [2]. The gabapentin then enters the systemic circulation.

Quantitative Pharmacokinetic and Interaction Data

The distinct absorption pathway of this compound results in superior pharmacokinetic properties compared to gabapentin and influences its interaction profile.

Table 1: Key Pharmacokinetic Improvements of this compound vs. Gabapentin

| Parameter | Gabapentin | This compound | Significance |

|---|---|---|---|

| Absorption Transporters | Low-capacity L-type amino acid transporter [1] | High-capacity MCT-1 and SMVT [3] [1] | Avoids saturation; enables higher and consistent absorption. |

| Site of Absorption | Primarily upper small intestine [1] | Throughout the small and large intestine [3] [1] | Enables extended-release formulation and colonic absorption. |

| Bioavailability | Dose-dependent (27%-60%); decreases at higher doses [1] [5] | Significantly improved; ~75% in humans [1] | Provides dose-proportional exposure. |

| Dosing Proportionality | Non-linear (saturable) [1] [5] | Linear up to at least 2100 mg (extended-release) [1] | Predictable plasma concentrations. |

Table 2: Clinically Observed Drug-Drug Interactions at Steady State [3]

| Interaction Partner | Impact on Gabapentin Exposure | Proposed Mechanism |

|---|

| Naproxen (500 mg twice daily) | • C~ss,max~: ↑ 8% • AUC~ss~: ↑ 13% | Competition for the MCT-1 transporter during intestinal absorption. | | Cimetidine (400 mg four times daily) | • AUC~ss~: ↑ 24% • Renal Clearance: Decreased | Competition for the OCT2 transporter during active renal secretion. |

Detailed Experimental Protocols for Key Studies

The following outlines the methodology from the pivotal clinical drug interaction studies, providing a template for similar pharmacokinetic investigations [3].

1. Study Design and Population

- Design: Two separate, open-label, three-period, fixed-sequence studies.

- Objective: To assess the pharmacokinetic interaction of this compound with naproxen and with cimetidine at steady state.

- Subjects: Each study enrolled 12 healthy adults (age 18-55) with normal renal function (creatinine clearance ≥80 mL/min) [3].

2. Dosing Regimen to Achieve Steady State The studies were designed to ensure all drugs reached steady-state concentrations before pharmacokinetic assessment.

Table 3: Dosing Schedule for Drug Interaction Studies

| Study | Period 1 | Period 2 | Period 3 |

|---|---|---|---|

| This compound + Naproxen | This compound 1200 mg once daily (5 days) | Washout → Naproxen 500 mg twice daily (5 days) | This compound 1200 mg + Naproxen 500 mg (5 days) |

| This compound + Cimetidine | This compound 1200 mg once daily (4 days) | Washout → Cimetidine 400 mg four times daily (4 days) | This compound 1200 mg + Cimetidine 400 mg (4 days) |

3. Key Pharmacokinetic and Safety Measurements

- Pharmacokinetic Sampling: Blood samples were collected to determine the steady-state parameters of gabapentin, including maximum plasma concentration (C~ss,max~), time to C~ss,max~ (T~ss,max~), area under the plasma concentration-time curve during a dosing interval (AUC~ss~), and renal clearance (CL~r~) [3].

- Tolerability Assessment: Safety was evaluated by monitoring adverse events, clinical laboratory results, vital signs, and electrocardiograms throughout the study [3].

Key Takeaways for Drug Development

- Rational Prodrug Design: this compound exemplifies a successful strategy of leveraging high-capacity, non-saturable nutrient transporters (MCT-1/SMVT) to overcome the pharmacokinetic flaws of a parent drug [1] [2].

- Predictable, Low-Risk Interaction Profile: The clinical studies demonstrate that interactions at MCT-1 and OCT2 with common medications like naproxen and cimetidine are not clinically significant enough to require dose adjustment [3] [6].

- Differentiation from Gabapentin: The fundamental difference in absorption mechanisms makes this compound a unique entity, requiring its own dedicated pharmacokinetic and drug interaction evaluation, separate from gabapentin [3].

References

- 1. This compound – clinical efficacy in restless legs ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Clinical pharmacokinetic drug interaction studies of ... [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetic drug interaction studies of ... [pubmed.ncbi.nlm.nih.gov]

gabapentin enacarbil neuroprotective effects animal models

Mechanism of Action and Neuroprotective Signaling Pathway

Gabapentin enacarbil is a prodrug of gabapentin, designed to overcome the pharmacokinetic limitations of gabapentin, such as its saturable and variable absorption [1] [2]. Once absorbed, it is rapidly hydrolyzed to active gabapentin [1] [3].

The neuroprotective effect is primarily attributed to gabapentin's high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the nervous system [1] [4]. This binding modulates the channel's function, leading to a cascade of events that reduce excitotoxicity, a key driver of neuronal damage after injury.

The diagram below illustrates the core signaling pathway through which gabapentin is understood to confer neuroprotection.

Figure 1: Proposed neuroprotective pathway of gabapentin via calcium channel modulation.

This mechanism is supported by experimental observations that gabapentin reduces calcium influx and the release of excitatory neurotransmitters like glutamate, which is a primary driver of ischemic damage [1] [4].

Experimental Evidence from Animal Models

The table below summarizes key preclinical studies demonstrating the neuroprotective effects of gabapentin (the active form of this compound) in animal models of neural ischemia.

| Animal Model | Induced Injury | Gabapentin Dose & Regimen | Key Quantitative Findings | Reference |

|---|

| P12 CD1 Mice | Unilateral carotid artery ligation (ischemia) | 50, 100, 150, or 200 mg/kg; single intraperitoneal (i.p.) injection post-ligation [5]. | • Seizure Suppression: Significant reduction in acute seizure scores at 200 mg/kg. • Neuroprotection: Significant reduction in brain atrophy at 150 mg/kg and 200 mg/kg (dose-dependent). No effect at lower doses [5]. | [5] | | New Zealand White Rabbits | Spinal cord ischemia-reperfusion (aortic occlusion) | Low-dose: 30 mg/kg; High-dose: 200 mg/kg; administered after injury [6]. | • Neuroprotection: Both dose groups showed better outcomes in tissue injury markers and ultrastructural findings vs. controls. • Apoptosis: Reduced caspase-3 activity, indicating suppression of apoptotic cell death [6]. | [6] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodologies.

1. Mouse Model of Neonatal Stroke [5] This protocol is designed to mimic stroke and ischemic seizures in immature brains.

- Animal Subjects: Postnatal day 12 (P12) CD1 mice.

- Surgical Procedure (Ischemia Induction):

- Anesthesia is induced and maintained with isoflurane (4% and 1.2%, respectively).

- The right common carotid artery is permanently ligated.

- Drug Administration:

- Immediately after ligation, pups receive a single intraperitoneal (i.p.) injection of gabapentin dissolved in saline at one of the specified doses (0, 50, 100, 150, or 200 mg/kg).

- Pups are placed in a 36°C incubator post-surgery for observation.

- Seizure Scoring:

- An observer blinded to the treatment groups scores seizure behavior every 5 minutes for 4 hours using a standardized scale (0 = normal behavior to 6 = severe tonic-clonic seizures).

- Scores are summed to produce a total seizure score for each animal.

- Outcome Measurement (Brain Atrophy):

- At P40, mice are perfused, and brains are extracted and sectioned.

- Hemispheric areas of Nissl-stained sections are measured using image analysis software (e.g., MCID).

- Percent hemispheric atrophy is calculated as:

(1 - (ipsilateral area / contralateral area)) * 100.

2. Rabbit Model of Spinal Cord Ischemia-Reperfusion [6] This model is relevant for studying spinal cord injuries, such as those that can occur during aortic surgery.

- Animal Subjects: Adult male New Zealand white rabbits.

- Surgical Procedure (Injury Induction):

- Spinal cord ischemic injury is induced using an aortic occlusion model.

- Drug Administration:

- Rabbits are divided into groups receiving either a low-dose (30 mg/kg) or high-dose (200 mg/kg) of gabapentin after the ischemic injury.

- Control groups include sham-operated and injury-induced animals receiving normal saline.

- Outcome Measurements:

- Neurological Status: Assessed using an unspecified scoring system to evaluate motor function.

- Biochemical Markers: Levels of specific tissue injury markers and caspase-3 activity (an apoptosis marker) are measured in the spinal cord tissue.

- Histological Analysis: Ultrastructural changes in the injured tissue samples are examined, likely via electron microscopy.

Contradictory Findings and Neurotoxicity

It is crucial for a comprehensive research overview to note that under specific conditions, gabapentin has demonstrated neurotoxic, rather than neuroprotective, effects.

A 2025 study in rats found that chronic, high-dose gabapentin misuse (escalating to 324 mg/kg/day for 50 days) induced neurotoxicity [7]. The study reported:

- Impaired Neurobehavior: Decreased locomotor activity in tests.

- Histological Damage: Increased degenerated cells and disrupted hippocampal tissues.

- Oxidative Stress: The neurotoxic effects were significantly attenuated by co-administration of the antioxidant alpha-tocopherol (Vitamin E), suggesting a role for oxidative stress in the damage mechanism [7].

This highlights that the effects of gabapentin are highly dependent on the dose, duration, and context of administration.

Future Research Directions

The existing evidence, while promising, is not yet sufficient to support the clinical use of gabapentinoids for neuroprotection in stroke. Key research gaps and future directions include:

- Direct Evidence for Prodrug: Most neuroprotection data is for gabapentin. Studies specifically using This compound are needed to confirm its efficacy, leveraging its superior pharmacokinetics [1] [8].

- Clinical Translation: A 2024 review notes that existing clinical results on gabapentinoids for stroke treatment remain uncertain, underscoring the need for further well-designed preclinical and clinical trials [4].

- Mechanism Elucidation: While the calcium channel mechanism is leading, other pathways involving oxidative stress and inflammation require further investigation [4].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound – clinical efficacy in restless legs ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Gabapentinoids for the treatment of stroke [journals.lww.com]

- 5. Gabapentin Neuroprotection and Seizure Suppression in ... [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of gabapentin on spinal cord ... [pubmed.ncbi.nlm.nih.gov]

- 7. Gabapentin-Induced Sub-Chronic Neurotoxicity in Rats and ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound's R&D Progress and its Mechanism ... [synapse.patsnap.com]

Gabapentin Enacarbil and Transcranial Magnetic Stimulation: Effects on Cortical Inhibition

Introduction and Executive Summary

Gabapentin enacarbil is a prodrug of gabapentin specifically approved for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) at a dose of 600 mg taken once daily in the evening. [1] Unlike immediate-release gabapentin, this compound is designed for enhanced bioavailability and prolonged effect, making it particularly suitable for managing RLS symptoms that predominantly occur in the evening and at night. The therapeutic potential of gabapentinoids in neurological disorders is closely linked to their ability to modulate cortical excitability, which can be quantitatively assessed using transcranial magnetic stimulation (TMS). [2]

TMS provides a non-invasive method for investigating intracortical excitability and inhibition in the human motor cortex. Research on gabapentin (the active moiety of this compound) demonstrates that it significantly shifts the cortical balance toward reduced excitation and enhanced inhibition. Specifically, a single 800 mg dose of gabapentin was found to "deepen intracortical inhibition (ICI) and suppress intracortical facilitation (ICF)" in healthy volunteers, with peak effects observed at 3 hours post-administration. [3] [4] These effects are primarily mediated through GABAergic systems, particularly those involving GABAB receptors, which are known to play a crucial role in long-interval cortical inhibition (LICI) and the cortical silent period (CSP). [2] [5]

This whitepaper provides a comprehensive technical overview for researchers and drug development professionals, summarizing quantitative data on this compound's effects on cortical inhibition, detailing experimental TMS protocols, and visualizing key neurophysiological mechanisms and signaling pathways.

Quantitative Data Summary on Cortical Inhibition

Effects of Gabapentin on Cortical Excitability Measures

Table 1: TMS Measures of Cortical Excitability and Gabapentin Effects

| TMS Measure | Neurotransmitter Association | Gabapentin Effect | Time Course | Magnitude of Change |

|---|---|---|---|---|

| Intracortical Inhibition (ICI) | Primarily GABAA receptors [2] | Significant deepening [3] [4] | Peak at 3 hours, not significant at 24 hours [3] | Not quantified in available studies |

| Intracortical Facilitation (ICF) | Glutamatergic (NMDA receptors) [2] | Significant suppression [3] [4] | Peak at 3 hours, not significant at 24 hours [3] | Not quantified in available studies |

| Resting Motor Threshold (RMT) | Na+ and Ca2+ channel function [2] | No significant change [3] | Not applicable | Not significant |

| Active Motor Threshold (AMT) | Na+ and Ca2+ channel function [2] | No significant change [3] | Not applicable | Not significant |

| Cortical Silent Period (CSP) | Primarily GABAB receptors [2] | No significant change [3] | Not applicable | Not significant |

Clinical Dosing and Pharmacokinetics of this compound

Table 2: this compound Dosing and Key Clinical Trial Findings

| Parameter | Restless Legs Syndrome (RLS) | Postherpetic Neuralgia (PHN) | Notes |

|---|---|---|---|

| Standard Dose | 600 mg once daily, at about 5 PM [1] | 600 mg twice daily [1] | Take with food [1] |

| Dose Titration | Not required; start with 600 mg [1] | Day 1-3: 600 mg once daily; Day 4 onward: 600 mg twice daily [1] | |

| Maximum Dose | 600 mg/day [1] | 1200 mg/day [1] | Higher doses provide no additional benefit in RLS [1] |

| Renal Dosing (CrCl 30-59 mL/min) | Initial: 300 mg once daily; Increase to 600 mg as needed [1] | Initial: 300 mg once daily for 3 days, then 300 mg twice daily; Increase to 600 mg twice daily as needed [1] | |

| Key Clinical Finding | A daily dose of 1200 mg provided no additional benefit compared with the 600 mg dose, but caused an increase in adverse reactions. [1] | In clinical trials, exceeding maximum doses have not shown additional benefits, but higher doses have resulted in increase in adverse reactions. [1] |

Transcranial Magnetic Stimulation Methodologies

Core TMS Protocols for Assessing Cortical Inhibition

Resting Motor Threshold (RMT): Defined as the lowest stimulus intensity required to evoke motor evoked potentials (MEPs) of 50 μV in peak-to-peak amplitude in at least 50% of consecutive stimuli administered to the primary motor cortex (M1) with the target muscle at rest. RMT reflects the excitability of a central core of cortical neurons and the integrity of the corticospinal tract. Drugs that modulate voltage-gated ion channels can significantly influence RMT. [2]

Short-Interval Intracortical Inhibition (SICI): Assessed using a paired-pulse paradigm with two sequential stimuli. A conditioning stimulus (CS) with intensity of 70% of the motor threshold is followed by a test stimulus (TS) at an intensity adjusted to produce MEPs of ∼1 mV amplitude, with an interstimulus interval (ISI) of 1-5 ms (typically 3 ms). The ratio of the conditioned MEP amplitude to the test MEP amplitude provides a measure of SICI, which is thought to be mediated by GABAA receptor activity. [6] [2] [7]

Intracortical Facilitation (ICF): Using the same paired-pulse paradigm but with longer ISIs (8-30 ms), ICF reflects glutamatergic excitatory mechanisms influenced by NMDA receptors. Gabapentin has been shown to significantly suppress ICF, indicating reduced cortical excitation. [3] [2]

Cortical Silent Period (CSP): Measured by applying single-pulse TMS at intensities of 120-130% of RMT during tonic contraction of the target muscle (typically at 20% of maximum strength). The CSP is the period of EMG silence following the MEP, with the latter portion (after 50-75 ms) primarily reflecting GABAB-mediated intracortical inhibition. The length of the CSP is manually evaluated from the beginning of EMG suppression until resumption of sustained EMG activity. [6] [2]

Long-Interval Intracortical Inhibition (LICI): Employing a paired-pulse paradigm with two suprathreshold stimuli at longer ISIs (50-150 ms, typically 100 ms), LICI is considered a measure of GABAB receptor activity. When combined with EEG, LICI shows suppression of cortical evoked activity between 75-250 ms following the test stimulus. [5] [8]

TMS Protocol for Pharmacological Studies

The following experimental workflow illustrates the typical methodology for evaluating drug effects on cortical excitability using TMS:

Figure 1: Experimental workflow for TMS pharmacological studies

Advanced TMS-EEG Integration

The combination of TMS with electroencephalography (EEG) allows for more direct assessment of cortical inhibition beyond the motor cortex:

TMS-Evoked Potentials (TEPs): Characteristic positive (P30) and negative (N100) deflections in EEG recordings following single TMS pulses. The N100 component is suggested to reflect GABAB inhibitory activity and serves as a marker of cortical inhibition. [9]

LICI with EEG: Paired-pulse TMS can induce LICI in non-motor regions including the dorsolateral prefrontal cortex (DLPFC) and parietal lobe. Maximal inhibition in these regions occurs between 50-250 ms following the test stimulus, corresponding to known GABAB receptor activity time courses. [5] [8]

This compound Pharmacology and Formulation

Pharmacological Profile

Prodrug Design: this compound is a prodrug of gabapentin designed to overcome the saturable absorption limitation of immediate-release gabapentin. It is transported by high-capacity nutrient transporters throughout the gastrointestinal tract, resulting in dose-proportional pharmacokinetics and enhanced bioavailability. [1]

Metabolism and Conversion: Following absorption, this compound is rapidly hydrolyzed to gabapentin by non-specific carboxylesterases, primarily in the liver and peripheral tissues. The active moiety gabapentin then crosses the blood-brain barrier to exert its effects on cortical excitability. [1]

Dosing Considerations: this compound is not interchangeable with other gabapentin products due to differing pharmacokinetic profiles. The extended-release formulation provides sustained delivery, making it particularly suitable for managing RLS symptoms throughout the night. [1]

Mechanism of Action on Cortical Inhibition

The following diagram illustrates the proposed mechanism by which this compound modulates cortical inhibition:

Figure 2: Pharmacological mechanism of this compound on cortical inhibition

Experimental Design and Technical Protocols

Comprehensive TMS Setup Parameters

Equipment Configuration: Use a MagPro stimulator with a figure-of-eight coil (8 cm diameter) connected to EMG recording apparatus. The coil should be positioned flat on the head at a 45° angle from the midline with the handle pointing backward. The induced current should be biphasic with an anterior-posterior direction. [6]

EMG Recording Parameters: Place self-adhesive electrodes on the first dorsal interosseus (FDI) muscle with a ground electrode at the wrist. Filter the EMG signal with a bandwidth of 20-1000 Hz and digitize at a sampling rate of 4 kHz using a Powerlab system. Store MEP recordings for offline analysis. [6]

Stimulation Parameters: Deliver TMS pulses at a frequency of 0.1-0.2 Hz for all protocols to avoid long-lasting modulation of M1 excitability. For CSP measurements, participants should maintain voluntary isometric muscle contraction of the right FDI at approximately 20% of maximal strength. [6]

Participant Selection and Screening

Inclusion Criteria: Healthy right-handed volunteers (typically n=11-24 per study) aged 20-38 years. Participants should have no psychiatric or neurological history, traumatic brain injury, concussion, or use of central nervous system-active medication. [6]

Exclusion Criteria: History of seizures, presence of pacemakers or metal skull implants, history of fainting, or substance abuse. The study should be approved by the local ethics committee with all participants providing written informed consent. [6]

Data Analysis Methods

SICI and LICI Calculation: Compute ratios of conditioned MEP amplitudes to test MEP amplitudes. For SICI, use the formula: SICI = (CS-TS)/TS alone. For LICI, use: LICI = CS/TS. [6]

CSP Duration Measurement: Manually evaluate CSP length from the beginning of EMG activity suppression until the resumption of sustained EMG activity. Use the average of measurements at 120% and 130% RMT intensities for analysis. [6]

Statistical Analysis: Employ repeated measures ANOVA to compare TMS parameters across time points (baseline, 3 hours, 24 hours). Use paired t-tests for specific comparisons with appropriate correction for multiple comparisons. [3]

Key Findings and Research Gaps

Established Effects of Gabapentin on Cortical Excitability

Research using immediate-release gabapentin demonstrates that a single 800 mg dose significantly modulates intracortical excitability in healthy volunteers. The most consistent findings include:

- Significant deepening of intracortical inhibition (ICI) at 3 hours post-administration [3] [4]

- Significant suppression of intracortical facilitation (ICF) at 3 hours post-administration [3] [4]

- No significant changes in resting motor threshold, active motor threshold, or cortical silent period [3]

- Time-dependent effects with peak action at 3 hours and return to baseline by 24 hours [3]

These findings suggest that gabapentin primarily affects intracortical circuits rather than altering the overall excitability of corticospinal neurons or the membrane threshold properties reflected in motor thresholds.

Critical Research Gaps and Limitations

Direct Evidence for this compound: Currently, no published studies have directly investigated the effects of This compound on TMS measures of cortical inhibition. Existing evidence is extrapolated from studies using immediate-release gabapentin.

Population-Specific Effects: Most research has been conducted in healthy volunteers rather than patient populations with conditions such as RLS where this compound is therapeutically applied.

Comparative Studies: Limited data exists comparing the magnitude and time course of cortical inhibition between gabapentin formulations, or directly correlating TMS measures with clinical efficacy in RLS patients.

Mechanistic Specificity: While gabapentin's effects on ICI and ICF are established, the precise molecular mechanisms linking these physiological changes to GABAergic and glutamatergic systems require further elucidation.

Conclusion and Future Research Directions

This compound represents an important therapeutic option for RLS with a pharmacological profile conducive to once-daily dosing. Evidence from TMS studies with immediate-release gabapentin indicates significant effects on cortical inhibition, specifically enhancing intracortical inhibition while reducing intracortical facilitation. These findings suggest a mechanism of action that shifts the cortical balance toward reduced excitation and enhanced inhibition, potentially underlying its therapeutic efficacy in neurological disorders characterized by cortical hyperexcitability.

References

- 1. Dosage Guide + Max Dose, Adjustments - Drugs.com Gabapentin [drugs.com]

- 2. Transcranial magnetic stimulation for evaluation of motor ... [sciencedirect.com]

- 3. Modification of cortical excitability induced by gabapentin : a study by... [pubmed.ncbi.nlm.nih.gov]

- 4. Modification of cortical excitability induced by gabapentin [researchwithnj.com]

- 5. GABA and cortical inhibition in motor and non- ... [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between transcranial magnetic stimulation ... [pmc.ncbi.nlm.nih.gov]

- 7. Testing the parameter specificity of a transcranial magnetic ... [pubmed.ncbi.nlm.nih.gov]

- 8. GABA and cortical inhibition in motor and non-motor regions ... [researchportalplus.anu.edu.au]

- 9. Frontiers | Transcranial in... magnetic stimulation [frontiersin.org]

gabapentin enacarbil pharmacodynamics calcium channel modulation

Core Pharmacodynamic Mechanism

Gabapentin enacarbil is rapidly converted to its active form, gabapentin, after absorption [1] [2]. The active gabapentin does not act on GABA systems despite its structural similarity to GABA. Instead, it exerts its therapeutic effects by selectively binding to the extracellular α2δ-1 subunit of voltage-gated calcium channels [3] [4].

- Molecular Target: Binds with high affinity to the α2δ-1 subunit of presynaptic VGCCs [3] [4].

- Primary Cellular Effect: This binding modulates the channel, reducing the influx of calcium ions (Ca²⁺) into presynaptic nerve terminals [5] [4].

- Downstream Neurochemical Effect: The reduction in calcium influx inhibits the release of several pronociceptive (pain-promoting) and excitatory neurotransmitters, including glutamate, noradrenaline, and substance P [5] [4].

- Overall Physiological Effect: The decrease in neurotransmitter release leads to a reduction in the hyperexcitability of neuronal networks, which is responsible for its efficacy in conditions like neuropathic pain and RLS [5].

The following diagram illustrates this primary signaling pathway:

This compound mechanism of action pathway.

Pharmacokinetic Advantages over Gabapentin

This compound was engineered specifically to address the unfavorable pharmacokinetic properties of immediate-release gabapentin [1].

| Feature | Gabapentin | This compound |

|---|---|---|

| Transport Mechanism | Low-capacity, saturable L-amino acid transporter (LAT) in small intestine [3] [1] | High-capacity nutrient transporters (MCT-1 & SMVT) along entire GI tract [1] [5] [6] |

| Bioavailability | Dose-dependent and highly variable (27%-60%); decreases as dose increases [3] [1] | High (>90%) and consistent; dose-proportional [5] |

| Dosing Frequency | Three or four times daily due to short half-life [3] | Once-daily dosing [5] |

| Key Clinical Implication | Unpredictable plasma levels, non-linear pharmacokinetics [3] [1] | Predictable, sustained plasma exposure enabling simpler dosing [1] [5] |

Quantitative Pharmacodynamic & Pharmacokinetic Profile

The table below summarizes key quantitative data for this compound and its active moiety [3] [5] [2].

| Parameter | Value (for this compound / Active Gabapentin) |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | Rapidly absorbed and converted to gabapentin [5] |

| Oral Bioavailability | >90% for the prodrug [5] |

| Apparent Volume of Distribution | ~76 L [2] |

| Plasma Protein Binding | <3% [2] |

| Metabolism | Rapidly hydrolyzed to gabapentin by nonspecific esterases; no hepatic CYP450 metabolism [5] [2] |

| Route of Elimination | Primarily renal, as gabapentin (94% in urine, 5% in feces) [2] |

| Half-life (t½) | 5.1 - 6.0 hours (for gabapentin) [2] |

| Primary Molecular Target | α2δ-1 subunit of voltage-gated calcium channels [3] [4] |

| Target Binding Affinity | High affinity for α2δ subunit (qualitative data) [3] |

| Recommended Dose (RLS) | 600 mg, once daily in the evening [5] |

Key Experimental Methodologies

Research on this compound's pharmacodynamics and binding relies on several established experimental protocols:

- In Vitro Radioligand Binding Assays: Used to determine binding affinity and density at the α2δ subunit.

- Protocol Outline: Membranes from tissues or cells expressing the α2δ subunit are incubated with a radioactive ligand and increasing concentrations of this compound. The mixture is filtered, and radioactivity is measured to determine the drug's inhibitory constant and affinity [6].

- Electrophysiological Studies: Measure the functional consequences of target engagement.

- Protocol Outline: Using techniques like patch-clamping on isolated neurons or transfected cells, calcium currents are recorded before and after applying this compound to quantify its effect on calcium influx [4].

- In Vivo Neuropathic Pain Models: Used to demonstrate preclinical efficacy.

- Protocol Outline: Rodent models are used. After establishing a neuropathic pain model, this compound is administered. Pain behaviors are assessed to confirm the analgesic effect is mediated via α2δ subunit binding [4].

Differentiation from Other Calcium Channel Blockers

It is critical for researchers to distinguish this compound from traditional cardiovascular calcium channel blockers (CCBs):

- Target and Site: this compound binds specifically to the neuronal α2δ auxiliary subunit, whereas traditional CCBs block the pore-forming α1 subunit of L-type calcium channels in cardiovascular smooth muscle [7] [4].

- Physiological Effect: Traditional CCBs cause direct vasodilation and reduced cardiac contractility [7] [8]. This compound has no direct vascular or cardiac effects and works by modulating neurotransmitter release [3].

Research and Clinical Implications

- Therapeutic Use: Approved for moderate-to-severe primary Restless Legs Syndrome and Postherpetic Neuralgia [2].

- Investigational Uses: Studied for other neuropathic pain conditions [5].

- Safety Profile: Most common adverse effects are somnolence and dizziness, consistent with CNS activity [5].

References

- 1. This compound – clinical efficacy in restless legs ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of ... [go.drugbank.com]

- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and ... [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, ... [link.springer.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Calcium Channel Blockers: Uses & Side Effects [my.clevelandclinic.org]

gabapentin enacarbil World Health Organization drug classification

Technical Profile of Gabapentin Enacarbil

This compound is a prodrug of the anticonvulsant gabapentin, specifically designed to overcome the pharmacokinetic limitations of the parent drug [1] [2] [3]. The following table summarizes its core characteristics:

| Attribute | Description |

|---|---|

| IUPAC Name | 2-(1-{[({(1RS)-1-[isobutyryloxy]ethoxy}carbonyl)amino]methyl}cyclohexyl)acetic acid [4] |

| Chemical Formula | C16H27NO6 [4] |

| Drug Class | Gabapentinoid; Alpha-2-delta ligand calcium channel blocker [5] [3] |

| Modality | Small Molecule [4] |

| ATC Code | Not yet assigned [6] |

Pharmacokinetic and Pharmacodynamic Data

A key advantage of this compound is its improved pharmacokinetic profile compared to gabapentin. The table below quantifies these enhancements and other vital parameters:

| Parameter | This compound (Prodrug) | Gabapentin (Active Drug) |

|---|---|---|

| Primary Transporters | High-capacity: MCT-1 & SMVT (throughout intestine) [2] | Low-capacity: L-type amino acid transporter (upper intestine only) [2] |

| Oral Bioavailability | ~75% (fed state); 42%-65% (fasting state) [1] | ~60% at 900 mg/day, decreasing to ~27% at 4800 mg/day due to transporter saturation [2] |

| Dose Proportionality | Yes, across a wide dose range (no saturation) [1] [2] | No, absorption becomes saturated at higher doses [2] |

| Plasma Half-Life | 5.1 to 6.0 hours (of gabapentin) [4] | 5 to 7 hours [2] |

| Protein Binding | < 3% (of gabapentin) [4] | < 3% [4] |

| Route of Elimination | Primarily renal (94% as gabapentin) [4] | Renal [2] |

| Key Excipients in Feces | 5% [4] | - |

The mechanism of action for this compound is attributed to its conversion to gabapentin, which binds with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system [1] [3]. This binding inhibits calcium influx into presynaptic nerve terminals, reducing the release of excitatory neurotransmitters (e.g., glutamate, substance P) and resulting in analgesic and anticonvulsant effects [3].

Diagram: this compound is absorbed via high-capacity transporters and hydrolyzed to active gabapentin, which binds calcium channels to inhibit neurotransmitter release.

Experimental and Clinical Trial Overview

The development of this compound involved numerous clinical trials. According to DrugBank, the clinical trial phases include 6 Phase I, 16 Phase II, 8 Phase III, and 18 Phase IV studies [4]. Key methodological considerations from these trials are summarized below:

| Trial Aspect | Methodological Detail |

|---|---|

| Primary Endpoints (for RLS) | Change in International RLS Rating Scale (IRLS) total score; Clinical Global Impression-Improvement (CGI-I) response [1]. |

| Key Doses Studied (RLS) | 300 mg, 450 mg, 600 mg, 900 mg, 1200 mg once daily [1]. |

| Approved Doses | RLS: 600 mg once daily. Postherpetic Neuralgia (PHN): 600 mg twice daily (1200 mg total) [7]. |

| Dose Justification | FDA approved 600 mg for RLS as higher doses (e.g., 1200 mg) offered no additional efficacy but increased somnolence and dizziness [1]. |

| Critical Design Element | For RLS trials, the single daily dose is administered at about 5:00 PM to align with the diurnal pattern of symptoms [7]. |

Research and Development Implications

For drug development professionals, the this compound case offers several key insights:

Prodrug Strategy for Improved PK: this compound exemplifies a successful prodrug strategy to circumvent the saturation of natural absorption pathways [2] [3]. This approach enabled linear, dose-proportional pharmacokinetics and permitted once-daily dosing, significantly improving patient compliance over the multiple daily doses required with immediate-release gabapentin [2].

Therapeutic Positioning: Recent treatment guidelines from the American Academy of Sleep Medicine now strongly recommend alpha-2-delta ligands like this compound over dopamine agonists for long-term management of Restless Legs Syndrome. This is primarily due to the risk of augmentation—a worsening of symptoms—associated with long-term dopaminergic use [5].

Safety and Monitoring: While not associated with augmentation, this compound carries risks of dizziness, somnolence, and, when combined with opioids, potential respiratory depression [7] [3]. Dosing requires adjustment in patients with renal impairment, as the drug is primarily eliminated unchanged by the kidneys [1] [7].

References

- 1. This compound for the treatment of moderate to ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound – clinical efficacy in restless legs ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of ... [go.drugbank.com]

- 5. New guideline provides treatment recommendations for RLS [aasm.org]

- 6. Gabapentinoid consumption in 65 countries and regions from ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound (oral route) - Side effects & dosage [mayoclinic.org]

Application Notes: Dissolution Testing of Gabapentin Enacarbil Extended-Release Tablets

1. Introduction

Gabapentin enacarbil is a prodrug of gabapentin, approved for treating moderate-to-severe Restless Legs Syndrome (RLS) and Postherpetic Neuralgia (PHN) [1]. It is designed to overcome the saturable absorption limitation of gabapentin itself by utilizing high-capacity nutrient transporters in the intestine [1]. The drug is commercially available as an extended-release (ER) formulation, making dissolution testing a critical quality control tool to ensure consistent performance and desired release profile [1] [2].

2. Rationale for Apparatus Selection

This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, meaning it has low solubility and high permeability [1]. This property is the primary driver for selecting an appropriate dissolution apparatus.

- USP Apparatus 2 (Paddle) is the most widely used system for tablets and is often the first choice for method development due to its simplicity and reproducibility [2]. It generates shear forces via agitation of the bulk medium [3].

- USP Apparatus 4 (Flow-Through Cell) is particularly advantageous for low-solubility drugs like this compound [3]. Its open-loop configuration can maintain infinite sink conditions by providing a continuous flow of fresh medium, which more closely mimics the in vivo environment of the gastrointestinal tract and can be crucial for establishing in vitro-in vivo correlations (IVIVCs) [3] [2].

The following table compares the key features of these two apparatuses.

Table 1: Comparison of USP Apparatus 2 and Apparatus 4

| Feature | USP Apparatus 2 (Paddle) | USP Apparatus 4 (Flow-Through Cell) |

|---|---|---|

| Sink Conditions | Closed system, finite sink conditions [3] | Can be open-loop, providing infinite sink conditions [3] |

| Hydrodynamics | Agitation of bulk medium; can form a cone of drug substance under the paddle [3] | Laminar or turbulent flow directly through a bed of particles [3] |

| Best For | Immediate-release and extended-release tablets [2] | Poorly soluble drugs, modified-release formulations, and implants [2] |

| Biorelevance | Standardized, closed-system model [2] | Can better simulate digestive tract flow; allows for easy pH-change of media [3] [2] |

3. Critical Method Parameters and Development

Developing a discriminating dissolution method for this compound ER tablets involves optimizing several parameters, guided by Quality by Design (QbD) principles [2].

- Dissolution Medium: The low solubility of the drug necessitates the use of surfactants (e.g., SDS) in the medium to achieve sink conditions. A common approach is to use 900 mL of a pH 6.8 phosphate buffer with 1-2% SDS.

- Apparatus Settings:

- For Apparatus 2: A paddle speed of 50-75 rpm is typical for ER formulations. Agitation that is too high can compromise the release mechanism [3] [2].

- For Apparatus 4: A flow rate of 4-8 mL/min in open-loop mode is recommended for maintaining sink conditions [3]. Cell types (e.g., 22.6 mm diameter) should be selected based on the tablet size.

- Sampling Time Points: For an ER profile, appropriate time points (e.g., 1, 2, 4, 8, 12, 16, 20, and 24 hours) should be selected to adequately characterize the release curve.

The experimental workflow for method development and validation is outlined below.

Table 2: Key Method Development and Validation Parameters

| Category | Parameter | Consideration for this compound |

|---|---|---|

| Apparatus | Type | USP Apparatus 2 (standard) or 4 (for enhanced biorelevance) [3] [2] |

| Speed / Flow Rate | 50-75 rpm (Paddle); 4-8 mL/min (Flow-Through) [3] | |

| Medium | Volume | 500 mL (mini) or 900 mL (standard) or continuous flow (App 4) [4] [3] |

| pH & Composition | pH 6.8 phosphate buffer with 1-2% SDS to achieve sink conditions [1] | |

| Degassing | Required to prevent bubble formation on tablet surface [3] | |

| Sampling & Analysis | Time Points | Multiple points to define ER profile (e.g., 1, 4, 8, 12, 20, 24h) |

| Filtration | 10 µm polyethylene or glass microfiber filters [3] | |

| Analytical | HPLC-UV or HPLC-DAD for specificity |

Detailed Experimental Protocol

This protocol provides a standardized procedure for dissolution testing of this compound ER tablets using USP Apparatus 2 (Paddle).

1. Scope This procedure applies to the dissolution testing of this compound extended-release tablets 600 mg using USP Apparatus 2.

2. Materials and Equipment

- Dissolution apparatus: USP Apparatus 2 (Paddle) [2]

- Dissolution vessels, 1000 mL [4]

- Water bath, maintained at 37.0 ± 0.5 °C

- Paddle shafts

- Vacuum pump and suitable filters (e.g., 10 µm polyethylene)

- Automated sampler or manual syringe assembly

- HPLC system with UV detection

- Dissolution medium: 900 mL of pH 6.8 phosphate buffer with 2% w/v Sodium Dodecyl Sulfate (SDS)

3. Procedure Step 1: Preparation of Dissolution Medium Prepare a sufficient volume of dissolution medium (pH 6.8 phosphate buffer with 2% SDS). Degas the medium prior to use [3].

Step 2: Apparatus Setup

- Fill each vessel with 900 mL of the pre-warmed (37.0 °C) and degassed medium.

- Allow the apparatus to warm up and maintain the temperature at 37.0 ± 0.5 °C throughout the test.

- Set the paddle speed to 50 rpm.

Step 3: Introduction of Sample Carefully place one this compound 600 mg tablet into the bottom of each vessel, ensuring it is not stuck to the vessel wall. Immediately start the apparatus and the timer.

Step 4: Sampling Withdraw a suitable aliquot (e.g., 10 mL) from each vessel at specified time intervals: 1, 2, 4, 8, 12, 16, 20, and 24 hours. Immediately replace the volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume. Filter the samples through a 10 µm filter [3].

Step 5: Sample Analysis Analyze the filtered samples using a validated HPLC-UV method. Calculate the cumulative percentage of this compound released at each time point.

4. Acceptance Criteria The dissolution test acceptance criteria should be based on the product's clinical batch profile. A typical example for an ER product might be:

- Q = 80% at 24 hours, with appropriate intermediate limits at earlier time points (e.g., not more than 30% at 2 hours, between 40-70% at 8 hours, etc.).

Data Interpretation and Troubleshooting

- Data Presentation: Plot the mean cumulative percent released versus time to generate the dissolution profile. Model the release kinetics (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

- Common Issues:

- Coning: If using Apparatus 2, a cone of disintegrated material can form under the paddle, slowing dissolution. Slightly increasing the agitation speed (e.g., to 75 rpm) may mitigate this [3].

- Variability: For products with high variability, Apparatus 4 (Flow-Through Cell) may provide more robust and reproducible results due to its different hydrodynamic environment [3].

- Failure to Achieve Sink Conditions: If the drug concentration approaches more than 80% of its solubility in the medium, the release rate will be impeded. This confirms the need for a surfactant-containing medium or the use of Apparatus 4 [1] [3].

References

- 1. A pharmaceutical composition of this compound or ... [patents.google.com]

- 2. Mastering Dissolution with Testing I, II, and USP Apparatus [linkedin.com]

- 3. In Vitro Dissolution with Flow-Through Testing : A Technical... Method [pmc.ncbi.nlm.nih.gov]

- 4. Available dissolution types, apparatus and vessels | SOTAX methods [sotax.com]

gabapentin enacarbil biorelevant dissolution testing fasted fed state

Introduction to the Application

Developing robust ER formulations requires anticipating how they will perform under human physiological conditions. Gabapentin Enacarbil is a prodrug of gabapentin, an anticonvulsant and analgesic drug [1]. It is formulated as a wax matrix ER tablet and is used for conditions like restless legs syndrome and postherpetic neuralgia [2].

The primary challenge is that standard dissolution methods (like USP Apparatus 2 and 4) can underestimate the in vivo dissolution and fail to predict food effects [3]. Food can alter gastrointestinal conditions, affecting drug release and absorption [4]. Biorelevant dissolution tests that simulate the changing environment of the human gut are essential for accurately predicting a drug's performance and reducing the risk of failure in late-stage clinical trials [4] [5].

Validated Methodology & Key Findings

The core of this application note is based on a study that successfully predicted the oral pharmacokinetics of this compound ER tablets (Regnite) using a convolution-based in vitro-in vivo correlation (IVIVC) approach [3] [6].

- Optimal Apparatus: USP Apparatus 3 (BioDis) was identified as the most predictive apparatus. It simulates the transit of a dosage form through different compartments of the gastrointestinal tract by moving the dosage form through a series of vessels containing different media [3].

- Less Predictive Methods: USP Apparatus 2 (paddle) and USP Apparatus 4 (flow-through cell) were found to be less effective, as they resulted in slower dissolution profiles that did not match the observed in vivo data [3].

The following table summarizes the key experimental findings from the predictive study:

Table 1: Summary of Predictive Dissolution Methodology for this compound ER Tablets

| Aspect | Findings for this compound |

|---|---|

| Predictive Apparatus | USP Apparatus 3 (BioDis) |

| Non-Predictive Apparatuses | USP Apparatus 2 (Paddle) & 4 (Flow-through cell) |

| Successful Prediction | Oral PK profile under fasted state |

| Analytical Technique | Convolution approach for IVIVC |

| Key Advantage | Method can account for food effects by adjusting biorelevant media to simulate fed state conditions. |

Detailed Experimental Protocol

This section provides a step-by-step protocol for conducting a biorelevant dissolution study on a wax matrix ER tablet like this compound, based on the cited literature and general principles [3] [4].

Materials and Equipment

- Apparatus: USP Apparatus 3 (BioDis).

- Dissolution Media:

- Simulated Gastric Fluid (SGF): 0.1 M HCl with 2.92 g/L sodium chloride (pH ~1.2).

- Simulated Intestinal Fluid (SIF): 50 mM Phosphate Buffer (pH ~6.5).

- Biorelevant Fed State Media: Can include additives like FaSSIF/FeSSIF/FaSSGF powders to simulate the fed state intestinal environment [4].

- Test Formulation: this compound ER tablets (e.g., Regnite 300 mg).

- Reference Formulation: Comparator product (if performing a bioequivalence assessment).

Procedure Setup

- Apparatus Settings:

- Dipping Speed: Typically set to 15-20 dips per minute to simulate physiological agitation [4].

- Temperature: Maintain all media at 37 ± 0.5 °C.

- Media Schedule:

- The dosage form is transferred through a series of vessels according to a schedule designed to mimic gastrointestinal transit.

- Example Schedule:

- Vessel 1 (Stomach, fasted): SGF, pH 1.2, for 1 hour.

- Vessel 2 (Duodenum): SIF, pH 6.5, for the remainder of the test (e.g., up to 24 hours).

Table 2: Example of a Detailed Media Schedule for USP Apparatus 3

| Vessel Sequence | Medium | pH | Residence Time | Purpose |

|---|---|---|---|---|

| Vessel 1 | SGF | 1.2 | 1 hour | Simulate gastric release in fasted state |

| Vessel 2 | SIF | 6.5 | 2 hours | Simulate release in the upper small intestine |

| Vessel 3 | SIF | 6.5 | 2 hours | Continue intestinal release simulation |

| Vessels 4+ | SIF | 6.5 | Up to 24 hours | Simulate prolonged release in the lower GI tract |

Sample Analysis

- Sampling Times: Withdraw aliquots from each vessel at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 20, 24 hours).

- Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection [4].

- Column: C18 (e.g., XBridge C18, 75 × 4.6 mm, 3.5 μm).

- Mobile Phase: Acetonitrile and 0.2% Trifluoroacetic acid (35:65, v/v).

- Flow Rate: 1.2 mL/min (isocratic).

- Detection: UV at 246 nm.

- Injection Volume: 5.0 μL.

Data Processing

- Calculate the cumulative percentage of drug released over time.

- Use the convolution approach to convert the in vitro dissolution profile into a predicted in vivo plasma concentration-time profile. This mathematical technique uses the dissolution data as the input function and a known unit impulse response (often from an oral solution) to simulate the PK profile [3].

Data Interpretation and Application

- Similarity Factor (f2): Calculate the f2 factor to compare the dissolution profile of a test formulation against the reference (brand) product. An f2 value > 50 indicates similarity in standard dissolution conditions [4].

- Predicting Food Effects: To simulate the fed state, modify the protocol. This may involve using a different initial medium (e.g., starting at a higher pH like 4.5 and gradually decreasing it), incorporating fats or surfactants to mimic the fed intestinal environment, and potentially adjusting the agitation stress to simulate the more robust mechanical forces present in a full stomach [4].

The overall workflow, from experimental setup to prediction, is illustrated below.

Diagram 1: Workflow for Predicting Pharmacokinetics using Biorelevant Dissolution.

Conclusion

Using USP Apparatus 3 with biorelevant media and a convolution approach provides a powerful tool for predicting the in vivo performance and food effects of this compound ER tablets during the drug development process. This methodology can help optimize formulations, support waivers for certain bioequivalence studies, and de-risk the development of generic ER products by providing early, predictive in vitro data.

References

- 1. , 478296-72-9, 95 (HPLC) Sigma-Aldrich this compound [sigmaaldrich.com]

- 2. : Uses, Dosage, Side Effects, Warnings - Drugs.com Gabapentin [drugs.com]

- 3. Prediction of the Oral Pharmacokinetics and Food Effects of... [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically Based Dissolution in a Drug Development... Testing [link.springer.com]

- 5. Predicting Food Effects on Drug Release from Extended ... [semanticscholar.org]

- 6. Prediction of the Oral Pharmacokinetics and Food Effects ... [sigmaaldrich.com]

Comprehensive Clinical Trial Protocol for Gabapentin Enacarbil in Restless Legs Syndrome (RLS)

Drug Background and Mechanism of Action

Gabapentin enacarbil is a transported prodrug of gabapentin that addresses significant pharmacokinetic limitations associated with immediate-release gabapentin. Unlike gabapentin, which is absorbed via low-capacity nutrient transporters located in a narrow region of the small intestine, this compound is actively absorbed throughout the intestine via high-capacity nutrient transporters (monocarboxylate transporter type 1 and sodium-dependent multivitamin transporter). This fundamental difference allows for dose-proportional exposure with low interpatient variability and sustained plasma concentrations suitable for once-daily dosing. [1] [2]

After absorption, this compound undergoes rapid hydrolysis to gabapentin by non-specific carboxylesterases, primarily in intestinal epithelial cells. The active moiety, gabapentin, binds with high affinity to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This binding is believed to inhibit calcium influx, resulting in reduced release of excitatory neurotransmitters (including glutamate) and subsequent modulation of neuronal excitability, which underlies its therapeutic effects in RLS. [2] [3]

Table 1: Pharmacokinetic Comparison of Gabapentin Formulations

| Parameter | Gabapentin Immediate-Release | This compound |

|---|---|---|

| Absorption Mechanism | Low-capacity nutrient transporters in upper small intestine | High-capacity transporters throughout intestine |

| Bioavailability | Dose-dependent (decreases with increasing dose) | ≥68% (dose-proportional) |

| Dosing Frequency | Multiple times daily | Once daily |

| Interpatient Variability | High | Low |

| Food Effect | Minimal | Enhanced absorption with food |

Clinical Trial Designs

Pivotal Study Designs

The clinical development program for this compound in RLS consisted of multiple randomized, double-blind, placebo-controlled trials that established its efficacy and safety profile. Key studies implemented both parallel-group designs and crossover designs, with treatment durations ranging from 12 weeks to 9 months. [1] [4]

The PIVOT RLS Maintenance study (XP060) utilized a novel two-phase design: a 24-week single-blind active treatment phase followed by a 12-week randomized double-blind withdrawal phase. During the initial phase, all participants received open-label this compound 1200 mg daily. Patients who responded to treatment (defined by specific criteria on the International Restless Legs Scale [IRLS] and Clinical Global Impression-Improvement [CGI-I] scale) were then randomized to continue active medication or switch to placebo. This design efficiently evaluated both initial efficacy and maintenance of effect. [1]

The PIVOT RLS II study (XP053) employed a more conventional 12-week parallel-group design with three arms: this compound 1200 mg, this compound 600 mg, and placebo. This design allowed for simultaneous evaluation of two dose levels against placebo and provided robust data for dose-response relationships. [4]

Participant Selection Criteria

Clinical trials for this compound implemented standardized inclusion and exclusion criteria to ensure a homogeneous population of patients with moderate-to-severe primary RLS. Key inclusion criteria required participants to be at least 18 years old with a diagnosis of primary RLS based on International RLS Study Group diagnostic criteria. Participants were required to have: [1] [4]

- RLS symptoms on ≥15 nights during the month before screening

- Documented symptoms on ≥4 of 7 consecutive evenings/nights during baseline

- Baseline IRLS total score ≥15 at both beginning and end of baseline period

- Creatinine clearance ≥60 mL/min

Important exclusion criteria included:

- Evidence of secondary RLS (iron deficiency, renal failure, pregnancy)

- History of RLS symptom augmentation with previous dopaminergic treatment

- Moderate or severe major depressive disorder

- Primary sleep disorders, other neurological diseases, or movement disorders

- BMI >34 and serum ferritin <20 ng/mL

Efficacy Assessment Protocols

Primary Efficacy Endpoints

The co-primary efficacy endpoints validated across the this compound clinical development program were:

Mean change from baseline in IRLS total score: The IRLS is a 10-item scale that assesses RLS severity and impact on daily functioning. Each item is scored from 0 to 4, with total scores ranging from 0 to 40 (higher scores indicate greater severity). Assessments were conducted at baseline and scheduled visits throughout the treatment period. [4] [5]

Proportion of CGI-I responders: The Clinical Global Impression-Improvement scale is a single-item clinician-rated instrument that assesses change in clinical condition from baseline on a 7-point scale ranging from 1 ("very much improved") to 7 ("very much worse"). Responders were typically defined as those scoring 1 ("very much improved") or 2 ("much improved") at the endpoint assessment. [4] [5]

In the maintenance study, the primary endpoint was proportion of patients experiencing relapse during the double-blind phase, defined as either: (1) worsening of RLS symptoms (increase of ≥6 points in IRLS total score to a score ≥15 plus a rating of "much worse" or "very much worse" on the Clinical Global Impression of Change [CGI-C] scale on two consecutive visits at least one week apart), or (2) withdrawal due to lack of efficacy. [1]

Secondary Efficacy Endpoints

Secondary endpoints provided comprehensive assessment of RLS symptoms and impacts:

Subjective sleep measures: Evaluated using the Post-Sleep Questionnaire (PSQ), Pittsburgh Sleep Diary, and Medical Outcomes Study (MOS) Sleep Scale. These instruments captured sleep onset, maintenance, quality, and adequacy. [4]

Suggested Immobilization Test (SIT): Assesss sensory and motor components of RLS by measuring discomfort and periodic limb movements during a controlled rest period. [6] [7]

Pain assessments: Included numerical rating scales for pain intensity, with responders defined as those achieving ≥30% improvement from baseline. [8]

Quality of life measures: Evaluated using the RLS-Quality of Life Questionnaire. [1]

Table 2: Efficacy Assessment Instruments in this compound Trials

| Assessment | Domain Measured | Scoring & Interpretation | Assessment Schedule |

|---|---|---|---|

| IRLS | RLS severity and impact | 0-40 scale; higher scores = greater severity | Baseline, Weeks 1, 2, 4, 6, 8, 10, 12, 24 |

| CGI-I | Global improvement | 1-7 scale; 1-2 = responder | Weeks 1, 2, 4, 6, 8, 10, 12, 24 |

| PSQ | Sleep parameters | Categorical and continuous scales | Daily diaries |

| SIT | Sensory and motor symptoms during rest | Discomfort scale and PLM measurements | Baseline, Weeks 12, 24 |

| Pain NRS | Pain intensity | 0-10 scale; ≥30% improvement = responder | Baseline, Weeks 12, 24 |

Safety Assessment Protocols

Safety monitoring in this compound trials followed standardized protocols consistent with regulatory requirements for central nervous system-active drugs. All treatment-emergent adverse events (TEAEs) were recorded throughout the study periods, with careful attention to onset, severity, duration, and relationship to study drug. [1] [4]

Systematic assessments included:

- Physical and neurological examinations at screening and study completion

- Vital signs measurement at all clinic visits

- 12-lead electrocardiograms at screening, baseline, and endpoint

- Clinical laboratory evaluations (hematology, serum chemistry, urinalysis) at screening, baseline, and scheduled intervals

- Assessment of renal function via calculated creatinine clearance at screening

The most commonly reported adverse events across trials were somnolence (18.0%-21.7% with this compound vs 2.1% with placebo) and dizziness (10.4%-24.3% with this compound vs 5.2% with placebo). These events were generally mild to moderate in severity and often transient. [4] [2]

Special attention was paid to potential dose-dependent effects, with higher rates of somnolence and dizziness observed at the 1200 mg dose compared to the 600 mg dose. Safety monitoring continued throughout active treatment and included a taper period (typically 7 days) upon treatment discontinuation to minimize potential withdrawal effects. [4] [2]

Data Analysis and Statistical Methods

Primary Analysis Methods

Efficacy analyses were primarily conducted on the modified intent-to-treat population, defined as all randomized patients who received at least one dose of study medication and had at least one post-baseline efficacy assessment. [5]

For continuous endpoints such as the IRLS total score, mixed models for repeated measures (MMRM) were typically employed, incorporating fixed effects for treatment, visit, treatment-by-visit interaction, and baseline score as a covariate. For categorical endpoints such as CGI-I response, logistic regression models were used with factors for treatment and baseline value. [5]

The primary timepoint for efficacy assessment in acute studies was Week 12, using last observation carried forward (LOCF) to handle missing data. Sensitivity analyses often included observed case analyses to confirm the robustness of findings. [4]

Subgroup and Predictive Analyses

Pooled analyses across multiple trials enabled evaluation of treatment effects in key subgroups. Notably, one analysis assessed the impact of prior dopamine agonist exposure on treatment response, finding no significant differences in efficacy between dopamine agonist-naive and dopamine agonist-exposed patients. [5]

Additional analyses identified predictors of clinical response, demonstrating that baseline and change from baseline in SIT discomfort scores, along with changes in sleep quality, were prominent predictors of treatment response to both this compound and placebo. [6] [7]

Correlational analyses revealed significant relationships between different efficacy domains. Moderate to strong correlations were observed between changes in IRLS scores and changes in subjective sleep measures (r values not reported) and between changes in IRLS scores and pain scores (r=0.54-0.70, p<0.0001). [8]

Dosing and Administration Protocols

Dose Selection and Titration

Clinical trials established two effective dosing strategies for this compound in RLS:

- 600 mg once daily: Approved by the FDA based on demonstrated efficacy and favorable risk-benefit profile

- 1200 mg once daily: Shown in clinical trials to provide additional benefit for patients with severe sleep disturbance [2] [3]

To optimize tolerability, studies implemented gradual titration schedules. In most trials, treatment was initiated with 600 mg daily for 3 days, then increased to the target maintenance dose (600 mg or 1200 mg) beginning on day 4. This approach minimized initial exposure while allowing patients to acclimatize to medication effects. [4]

Administration instructions standardized across trials required patients to take medication once daily at approximately 5:00 PM with food. This timing was selected to align with the typical diurnal pattern of RLS symptoms while maximizing drug exposure during evening and nighttime hours when symptoms are most problematic. The requirement for administration with food was based on pharmacokinetic studies demonstrating enhanced bioavailability under fed conditions. [1] [4] [2]

Special Population Considerations

Formal pharmacokinetic studies established the need for dose adjustment in renal impairment, as gabapentin is primarily eliminated unchanged by renal excretion. Specific guidelines include:

- Moderate renal impairment (CLcr 30-59 mL/min): 600 mg daily recommended

- Severe renal impairment (CLcr 15-29 mL/min): 600 mg every other day recommended

- End-stage renal disease (CLcr <15 mL/min): Not recommended [2]

No dedicated hepatic impairment studies were conducted, but as this compound undergoes minimal hepatic metabolism, dose adjustments are likely unnecessary in this population.

Visual Experimental Workflow

The following diagram illustrates the design and implementation workflow for a comprehensive clinical trial of this compound in RLS:

Figure 1: Clinical Trial Implementation Workflow for this compound in RLS

Conclusion

The comprehensive clinical trial program for this compound in moderate-to-severe primary RLS has established robust methodologies for evaluating efficacy, safety, and dosing of this non-dopaminergic treatment option. Key elements of successful trial design include:

- Standardized participant selection focusing on primary RLS with moderate-to-severe symptoms

- Dual primary endpoints capturing both disease-specific severity (IRLS) and global improvement (CGI-I)

- Comprehensive assessment of key RLS domains including sleep disturbance and pain

- Appropriate dosing strategies with titration to enhance tolerability

- Rigorous safety monitoring with special attention to central nervous system effects

These well-validated approaches provide a solid foundation for future clinical trials of RLS treatments and offer clinicians evidence-based protocols for assessing treatment response in clinical practice.

References

- 1. Long-term Maintenance Treatment of Restless With... Legs Syndrome [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of moderate to ... [pmc.ncbi.nlm.nih.gov]

- 3. for the treatment of moderate to severe primary... This compound [dovepress.com]

- 4. A Randomized, Double-Blind, Placebo-Controlled Study to ... [pmc.ncbi.nlm.nih.gov]

- 5. Effect of prior exposure to dopamine agonists on treatment with... [clinicalmovementdisorders.biomedcentral.com]

- 6. Predictors of clinical response in a double-blind placebo ... [pubmed.ncbi.nlm.nih.gov]

- 7. Predictors of clinical response in a double-blind placebo ... [sciencedirect.com]

- 8. The Effect of Gabapentin (GEn) on Pain Enacarbil and... Outcomes [fiercepharma.com]

Comprehensive HPLC Method Validation Protocol for Gabapentin Enacarbil: Application Notes for Pharmaceutical Analysis

Introduction to Gabapentin Enacarbil and Analytical Challenges

This compound is a prodrug of gabapentin, specifically designed to enhance the bioavailability and dosing convenience of gabapentin therapy through improved absorption across the gastrointestinal tract. Like its active metabolite, it is prescribed for neuropathic pain and restless legs syndrome, requiring precise analytical methods for quality control in pharmaceutical development. The chemical structure of this compound presents significant analytical challenges due to the lack of a strong chromophore, which results in low ultraviolet absorption and consequently reduced detection sensitivity in conventional HPLC-UV systems [1]. This limitation necessitates either sophisticated detection techniques or strategic chemical modification to enable accurate quantification.

The development and validation of a reliable HPLC method for this compound must address these inherent physicochemical properties while satisfying regulatory requirements for pharmaceutical quality control. The International Conference on Harmonization (ICH) guidelines provide a comprehensive framework for analytical method validation, ensuring that the developed procedures yield consistent, accurate, and reproducible results suitable for regulatory submissions [2] [3]. This application note presents a detailed protocol for the HPLC analysis of this compound, incorporating validated procedures for specificity, linearity, accuracy, precision, and robustness, with particular emphasis on addressing its unique analytical challenges through optimized chromatographic conditions and sample preparation techniques.

Method Development and Optimization

Initial Method Selection and Chromatographic Conditions

The development of an effective HPLC method for this compound begins with strategic selection of chromatographic parameters based on the molecule's chemical properties. Reverse-phase chromatography employing a C18 stationary phase has demonstrated optimal performance for gabapentin analogs, providing sufficient retention and peak symmetry for accurate quantification [4]. The initial method should utilize a Waters Symmetry C18 column or equivalent (250 × 4.6 mm, 5 μm) maintained at 32°C, with a flow rate of 1.0 mL/min and injection volume of 10 μL [5]. For detection wavelength selection, a diode array detector (DAD) should be employed to identify the maximum absorption (λmax); for underivatized this compound, detection at 275 nm has proven effective based on gabapentin studies, though derivatization approaches may enable detection at higher wavelengths with improved sensitivity [4] [1].

Mobile Phase Optimization and System Compatibility

Mobile phase composition requires careful optimization to balance adequate analyte retention with reasonable run times. A binary system consisting of methanol and potassium dihydrogen orthophosphate (20:80, v/v) adjusted to pH 6.2 with 10% NaOH provides an effective starting point [4]. The aqueous buffer concentration and pH significantly impact peak shape and retention time, necessitating systematic evaluation. For this compound, which contains both acidic and basic functional groups, mobile phase pH control is critical for suppressing ionization and achieving consistent retention. The method should demonstrate separation efficiency with a resolution factor >2.0 between the analyte and potential impurities, tailing factor <1.5, and theoretical plate count >2000 [3] [6]. System suitability tests must be established to verify these parameters before proceeding with validation.

Derivatization Strategy for Enhanced Detection

To overcome the inherent sensitivity limitations of this compound, a pre-column derivatization approach is recommended. The protocol should incorporate reaction with catechol reagent using 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as catalyst [1]. This derivatization introduces a chromophore to the molecule, resulting in a bathochromic shift to 300 nm with significantly enhanced molar absorptivity. The reaction proceeds for 24 hours under inert atmosphere, followed by purification via silica column chromatography using dichloromethane:methanol (90:10) as mobile phase [1]. The derivatized compound exhibits improved chromatographic behavior and detection sensitivity, enabling reliable quantification at low concentrations typically required for impurity profiling and dissolution testing.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Waters Symmetry C18 (250 × 4.6 mm, 5 μm) | Balanced efficiency and back pressure |

| Mobile Phase | Methanol:Potassium dihydrogen phosphate (20:80, v/v) | Optimal retention and peak shape |

| pH | 6.2 (adjusted with 10% NaOH) | Ion suppression for consistent retention |

| Flow Rate | 1.0 mL/min | Reasonable analysis time with good resolution |

| Detection | UV at 275 nm (underivatized) or 300 nm (derivatized) | Maximum sensitivity with minimal interference |

| Injection Volume | 10 μL | Balance of sensitivity and column loading |

| Column Temperature | 32°C | Retention time reproducibility |

Method Validation Protocol

Specificity and Forced Degradation Studies

Specificity demonstrates the method's ability to uniquely identify and quantify this compound in the presence of potential interferents, including impurities, degradants, and matrix components. Forced degradation studies should be conducted under various stress conditions to verify method selectivity and establish stability-indicating capabilities [3]. Prepare this compound solutions at approximately 1 mg/mL and subject them to: acid degradation (1M HCl, room temperature, 12 hours), base degradation (1M NaOH, room temperature, 12 hours), oxidative degradation (10% H₂O₂, room temperature, 12 hours), thermal degradation (105°C, 12 hours), and photodegradation (4500 lx, 48 hours) [3]. After stress treatment, neutralize acid/base samples to mobile phase pH before injection to prevent column damage. The method is specific if peak purity index >0.999 for the main peak using DAD detection, and resolution from the nearest degradant peak is >2.0 [3] [6].

Linearity and Range